

# Enhydrin: A Technical Guide to a Bioactive Sesquiterpene Lactone

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## Compound of Interest

Compound Name: *Enhydrin*

Cat. No.: *B1240213*

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## Abstract

**Enhydrin**, a major sesquiterpene lactone primarily isolated from the leaves of *Smallanthus sonchifolius* (yacon), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of **Enhydrin**, including its chemical identity, and detailed insights into its anti-diabetic, anti-inflammatory, antibacterial, and anti-parasitic properties. This document synthesizes key quantitative data into structured tables, presents detailed experimental protocols for its study, and visualizes its mechanism of action on the NF- $\kappa$ B signaling pathway.

## Chemical Identity and Structure

**Enhydrin** is a germacranolide-type sesquiterpene lactone. Its chemical information is summarized below.

Identifier	Value	Reference
CAS Number	33880-85-2	<a href="#">[1]</a>
Molecular Formula	C23H28O10	
Molecular Weight	464.46 g/mol	
IUPAC Name	methyl (1S,2R,4R,7E,9S,10S,11R)-9-(acetyloxy)-10-(((2R,3R)-2,3-dimethyloxiran-2-yl)carbonyloxy)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0 <sup>2,4</sup> ]tetradec-7-ene-8-carboxylate	
InChI Key	VCBNPTWPJQLHQN-FQAPAZNFSA-N	
SMILES	<chem>C[C@@H]1--INVALID-LINK--(C)C(=O)O[C@H]2[C@@H]3--INVALID-LINK--(CC/C=C([C@@H]2OC(=O)C)/C(=O)OC)C"&gt;C@@HOC(=O)C3=C</chem>	

Chemical Structure:

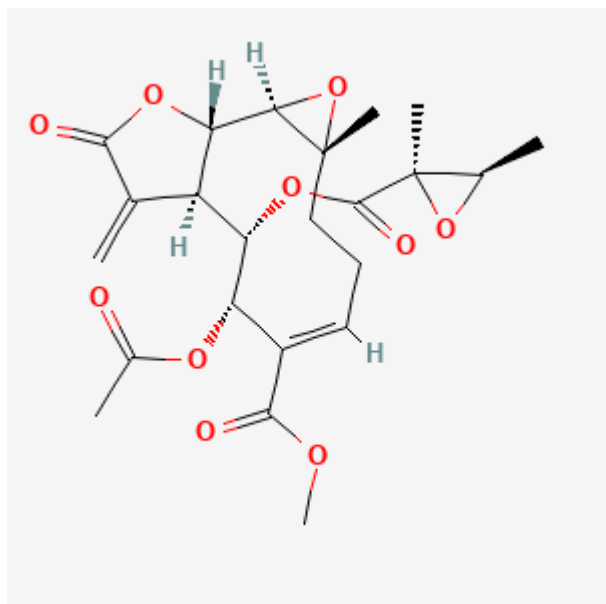


Figure 1: 2D Chemical Structure of **Enhydrin**.

## Biological Activities and Quantitative Data

**Enhydrin** exhibits a range of biological activities, with significant potential in the management of diabetes and inflammatory conditions.

### Anti-Diabetic Activity

The primary anti-diabetic mechanism of **Enhydrin** is the inhibition of  $\alpha$ -glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, **Enhydrin** can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Assay	Target	Method	Result (IC50)	Reference
In Vitro $\alpha$ -Glucosidase Inhibition	Yeast $\alpha$ -glucosidase	Spectrophotometric	134.17 $\mu$ g/mL	

In Vivo Study	Animal Model	Dosage	Effect	Reference
Sucrose Loading in Diabetic Rats	Streptozotocin-induced diabetic rats	0.8 mg/kg body weight	Significant decrease in postprandial blood glucose levels	

## Anti-Inflammatory Activity

**Enhydrin** has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Quantitative data on the direct inhibition of NF-κB by purified **Enhydrin** is still emerging, with current literature primarily highlighting its inhibitory action in the context of *Smallanthus sonchifolius* extracts.

## Antibacterial Activity

A mixture of **Enhydrin** and a structurally related compound, Uvedalin, has demonstrated antibacterial properties.

Organism	Assay	Result (MIC)	Reference
<i>Staphylococcus aureus</i> (ATCC 29213)	Broth microdilution	750 µg/mL (for a mixture of Enhydrin and Uvedalin)	

## Anti-Parasitic Activity

**Enhydrin** has shown promising activity against various parasites, including *Leishmania mexicana* and *Trypanosoma cruzi*.

Parasite	Stage	Assay	Result (IC50)	Reference
Leishmania mexicana	Promastigotes	In vitro	0.42-0.54 µg/mL	
Leishmania mexicana	Intracellular amastigotes	In vitro	0.85-1.64 µg/mL	
Trypanosoma cruzi	Epimastigotes	In vitro	0.35-0.60 µg/mL	

In Vivo Study	Animal Model	Dosage	Effect	Reference
Trypanosoma cruzi infection in mice	Acute phase infected mice	Not specified	Significant decrease in circulating parasites (50-71%)	

## Experimental Protocols

### Isolation of Enhydrin from Smallanthus sonchifolius Leaves

Method: High-Performance Liquid Chromatography (HPLC)

- Extraction:
  - Finely ground dried leaves of Smallanthus sonchifolius (100 g) are extracted with chloroform at room temperature for one minute using a rinse extraction method.
  - The resulting filtrate is concentrated using a rotary evaporator to yield a crude extract.
- Crystallization:
  - The crude extract is dissolved in methanol, and distilled water is slowly added to precipitate less polar compounds.

- The filtrate is evaporated, and the resulting thick extract is dissolved in methanol and stored at -20°C for three days to induce crystallization.
- The obtained crystals are washed with cold diethyl ether.
- Preparative HPLC:
  - The crystals are further purified by preparative HPLC.
  - Column: C18 (150 x 7.8 mm, 5 µm)
  - Mobile Phase: Acetonitrile and water in a gradient elution.
  - Detection: UV at 210 nm.
  - Fractions corresponding to **Enhydrin** are collected and concentrated.

## In Vitro $\alpha$ -Glucosidase Inhibition Assay

Method: Spectrophotometric determination of p-nitrophenol release.

- Reagents:
  - $\alpha$ -glucosidase from *Saccharomyces cerevisiae* (Sigma-Aldrich)
  - p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) (Sigma-Aldrich)
  - Phosphate buffer (50 mM, pH 6.8)
  - Sodium carbonate (1 M)
  - **Enhydrin** (dissolved in a suitable solvent, e.g., DMSO)
  - Acarbose (positive control)
- Procedure:
  - In a 96-well microplate, add 20 µL of **Enhydrin** solution at various concentrations.

- Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer).
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 µL of 1 M sodium carbonate.
- Measure the absorbance at 405 nm using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the **Enhydrin** concentration.

## NF-κB Reporter Assay

Method: Luciferase-based reporter gene assay.

- Cell Line: A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).
- Procedure:
  - Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of **Enhydrin** for a specified time (e.g., 1-2 hours).
  - Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
  - Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.
  - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

- The inhibition of NF-κB activity is determined by the reduction in luciferase signal in **Enhydrin**-treated cells compared to the stimulated control.

## Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

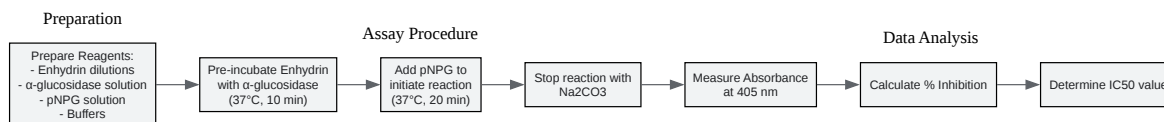
Method: Broth Microdilution Method.

- Materials:
  - Bacterial strain (e.g., *Staphylococcus aureus*)
  - Appropriate broth medium (e.g., Mueller-Hinton Broth)
  - **Enhydrin** stock solution
  - 96-well microtiter plates
- Procedure:
  - Prepare serial two-fold dilutions of **Enhydrin** in the broth medium in the wells of a 96-well plate.
  - Inoculate each well with a standardized bacterial suspension (e.g.,  $5 \times 10^5$  CFU/mL).
  - Include a positive control (bacteria without **Enhydrin**) and a negative control (broth only).
  - Incubate the plate at 37°C for 18-24 hours.
  - The MIC is the lowest concentration of **Enhydrin** that completely inhibits visible bacterial growth.

## Signaling Pathway and Experimental Workflow Diagrams

### NF-κB Signaling Pathway Inhibition by Enhydrin





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## References

- 1. youtube.com [youtube.com]
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